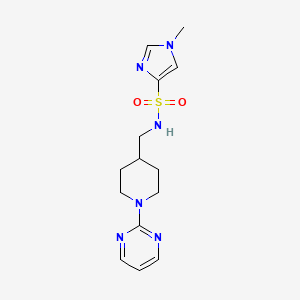

1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide featuring a 1H-imidazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a piperidin-4-ylmethyl moiety, where the piperidine ring is substituted at the 1-position with a pyrimidin-2-yl group. This compound exemplifies the integration of nitrogen-rich heterocycles (imidazole, pyrimidine, and piperidine), which are common in medicinal chemistry due to their pharmacological versatility .

Properties

IUPAC Name |

1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-19-10-13(17-11-19)23(21,22)18-9-12-3-7-20(8-4-12)14-15-5-2-6-16-14/h2,5-6,10-12,18H,3-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNWFYJZBGWOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the pyrimidine moiety: This can be done by reacting the intermediate with a pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Strategies : SNAr reactions (used in bipyridine derivatives ) and nucleophilic substitutions (for oxadiazole derivatives ) are applicable to the target compound’s pyrimidine and piperidine functionalization.

- Structure-Activity Relationships (SAR) :

- Pyrimidine vs. Quinazoline : Pyrimidine’s smaller size may improve solubility, whereas quinazoline’s fused ring system could enhance target binding .

- Sulfonamide vs. Oxadiazole : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), while oxadiazoles may modulate redox pathways .

- Pharmacological Potential: Piperidine-containing compounds show diverse activities, from antimicrobial () to anticancer (), suggesting the target compound’s versatility.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Suzuki-Miyaura coupling for aryl-aryl bond formation between pyrimidine and piperidine derivatives.

- Sulfonamide bond formation via nucleophilic substitution between the imidazole-sulfonyl chloride intermediate and the piperidine-methylamine derivative.

- Solvents like N,N-dimethylformamide (DMF) and catalysts (e.g., palladium for coupling reactions) are critical for yield optimization. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., imidazole C-4 sulfonamide linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Test affinity for targets like kinases or proteases via fluorescence-based or radiometric methods.

- Cell viability assays (e.g., MTT assay) screen for cytotoxicity or antiproliferative effects.

- Receptor binding studies (e.g., radioligand displacement) identify interactions with GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Piperidine substitution : Modifying the pyrimidin-2-yl group (e.g., halogenation or methylation) alters steric effects and target binding.

- Sulfonamide linker : Replacing the sulfonamide with carboxamide or urea groups impacts solubility and metabolic stability.

- Imidazole ring : Methylation at N-1 reduces metabolic oxidation, enhancing bioavailability .

Q. What computational methods are used to predict pharmacokinetic properties?

- Molecular docking (AutoDock, Schrödinger) models interactions with target proteins (e.g., kinase ATP-binding pockets).

- ADMET prediction tools (SwissADME, pkCSM) estimate permeability (LogP), cytochrome P450 inhibition, and half-life.

- Quantum mechanical calculations (Gaussian) optimize reaction pathways for synthesis scaling .

Q. How can conflicting data on solubility vs. bioactivity be resolved experimentally?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility without altering activity.

- Salt formation : Convert the free base to hydrochloride or mesylate salts to improve dissolution.

- Parallel artificial membrane permeability assay (PAMPA) : Correlates solubility with passive diffusion .

Q. What strategies address low yield in the final sulfonamide coupling step?

- Activation of sulfonyl chloride : Use N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., sulfonate ester formation).

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) isolates the product .

Data Analysis and Interpretation

Q. How should crystallographic data inform conformational analysis?

- X-ray diffraction : Resolves bond angles and torsional strain in the piperidine ring, which affects target binding.

- Density Functional Theory (DFT) : Validates experimental geometries and identifies low-energy conformers for docking .

Q. What statistical methods are used to validate bioassay reproducibility?

- ANOVA : Compares dose-response curves across replicates.

- Grubbs' test : Identifies outliers in IC determinations.

- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .

Q. How can metabolic instability in hepatocyte assays be mitigated?

- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450 metabolism.

- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester or carbamate linkers for delayed release .

Contradiction Management

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to identify bioavailability bottlenecks.

- Metabolite identification (LC-MS/MS): Check for rapid clearance due to Phase I/II metabolism.

- Dose-ranging studies : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass effects .

Q. What experimental controls ensure specificity in target engagement assays?

- Knockout/knockdown models : Use CRISPR-Cas9 or siRNA to confirm on-target effects.

- Negative control compounds : Include structurally analogous but inactive analogs (e.g., sulfonamide replaced with methyl group).

- Off-target screening (e.g., Eurofins Cerep Panels): Assess selectivity across 50+ receptors/enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.